molecular formula C18H20FN3O4S2 B2690966 N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 832688-29-6

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No. B2690966
CAS RN: 832688-29-6
M. Wt: 425.49
InChI Key: ZZFHNSDSCNPPRD-UHFFFAOYSA-N
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Description

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C18H20FN3O4S2 and its molecular weight is 425.49. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Synthesis

The research highlights the use of sulfone and fluorine-containing derivatives in catalytic asymmetric synthesis. A study by Bhosale et al. (2022) describes a chiral phosphoric acid-catalyzed asymmetric addition process that enables metal-free access to compounds with sulfone and fluorine incorporations, offering a pathway to create molecules with high stereoselectivity (Bhosale, V., Císařová, I., Kamlar, M., & Veselý, J., 2022).

Synthesis of Vinyl Fluorides

Another application involves the synthesis of vinyl fluorides through reactions facilitated by sulfone derivatives. McCarthy et al. (1990) discuss a method that generates α-fluoro-α,β-unsaturated sulfones, leading to a facile route for the synthesis of vinyl fluorides, highlighting the role of sulfones in the creation of fluorine-containing organic compounds (McCarthy, J., Matthews, D., Edwards, M. L., Stemerick, D., & Jarvi, E., 1990).

COX-2 Inhibitors

In the pharmaceutical chemistry domain, the presence of a methanesulfonamide group on certain molecules, such as 1,5-diarylpyrazoles, has been linked to potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Singh et al. (2004) elaborate on how substituting the methanesulfonamide group at specific positions on the phenyl ring enhances COX-2 inhibitory potency, suggesting a pathway for designing anti-inflammatory drugs (Singh, S. K., Vobbalareddy, S., Shivaramakrishna, S., Krishnamraju, A., Rajjak, S. A., Rao Casturi, S., Akhila, V., & Rao, Y. K., 2004).

Antiproliferative Activities

Mert et al. (2014) explore the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines. This study signifies the potential therapeutic applications of these compounds in treating cancer, showcasing their selective effect against certain tumor cells and comparing their efficacy to common anticancer drugs (Mert, S., Yaglıoglu, A. S., Demirtaş, I., & Kasımoğulları, R., 2014).

properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-5-6-13(11-16)17-12-18(22(20-17)27(2,23)24)14-7-4-8-15(19)10-14/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHNSDSCNPPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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